molecular formula C7H13N3 B1348838 (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine CAS No. 848436-19-1

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1348838
CAS No.: 848436-19-1
M. Wt: 139.2 g/mol
InChI Key: RGMVBQDEJONUNA-UHFFFAOYSA-N
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Description

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine is a heterocyclic organic compound with the molecular formula C7H13N3 It is characterized by a pyrazole ring substituted with an ethyl group at the first position, a methyl group at the third position, and a methanamine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 3-methyl-1H-pyrazole with ethyl bromide to introduce the ethyl group at the first position. This is followed by the introduction of the methanamine group at the fourth position through a nucleophilic substitution reaction. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often require a base and are conducted in polar solvents.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    (1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine: Similar structure but with an ethylamine group instead of a methanamine group.

    (1-Ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid: Similar structure but with an acetic acid group instead of a methanamine group.

Uniqueness: (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanamine group at the fourth position allows for unique interactions and reactivity compared to its analogs.

Properties

IUPAC Name

(1-ethyl-3-methylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-10-5-7(4-8)6(2)9-10/h5H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMVBQDEJONUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848436-19-1
Record name (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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